tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H24ClFN2O2 It is characterized by the presence of a tert-butyl group, a piperidine ring, and a benzylamino substituent with chloro and fluoro groups
Scientific Research Applications
tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety data sheet suggests that if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
Preparation Methods
The synthesis of tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where a benzylamine derivative reacts with the piperidine ring.
Functionalization with Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced through halogenation reactions using reagents such as thionyl chloride and fluorinating agents.
Protection with tert-Butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloro or fluoro groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 4-(4-amino-2-chlorophenyl)piperidine-1-carboxylate: Similar structure but with different substituents, leading to variations in reactivity and applications.
tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: Contains a chlorosulfonyl group, which imparts different chemical properties and reactivity.
tert-Butyl 4-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate: Lacks the benzylamino group, resulting in different biological and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[(4-chloro-2-fluorophenyl)methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-11-12-4-5-13(18)10-15(12)19/h4-5,10,14,20H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHCJQWMLFDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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